Ethyl 4-fluorobenzoate
Overview
Description
Ethyl 4-fluorobenzoate is a chemical compound that has garnered interest in various fields of chemistry due to its unique properties and potential applications. This compound serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Synthesis Analysis
Ethyl 4-fluorobenzoate can be synthesized through multiple chemical pathways. One common method involves the Knoevenagel condensation reaction of 4-fluorobenzaldehyde and ethyl acetoacetate, yielding Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, which demonstrates the compound's versatility in organic synthesis (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of Ethyl 4-fluorobenzoate and its derivatives has been extensively studied using X-ray diffraction techniques. For instance, the structure of Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate reveals a T-shaped configuration, highlighting the importance of fluorine in affecting molecular conformation (Kumar et al., 2016).
Chemical Reactions and Properties
Ethyl 4-fluorobenzoate participates in various chemical reactions, showcasing its reactivity and functional versatility. It serves as a precursor in the synthesis of complex molecules, such as Fluoroglycofen-ethyl, which is synthesized from m-hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride via etherification, nitration, and condensation steps (Tian Xin-hui, 2006).
Physical Properties Analysis
The physical properties of Ethyl 4-fluorobenzoate derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various chemical processes. The crystal structure of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate, for instance, reveals the impact of fluorine on the crystal packing and hydrogen bonding patterns (Yeong et al., 2018).
Scientific Research Applications
Protein Labeling : A study by Tang et al. (2008) describes the synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) from ethyl 4-fluorobenzoate for protein labeling, particularly in the labeling of Avastin™ (Bevacizumab) for potential use in PET imaging (Tang, Zeng, Yu, & Kabalka, 2008).
Antimycobacterial Activity : Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized a series of hydrazones derived from 4-fluorobenzoic acid hydrazide, including compounds from ethyl 4-fluorobenzoate, to study their antimycobacterial activity (Koçyiğit-Kaymakçıoğlu, Oruç-Emre, Unsalan, & Rollas, 2009).
Radiopaque Compounds : A 1950 study by Mittelstaedt and Jenkins explored the preparation of various derivatives, including ethyl 3-iodo-4-fluorobenzoate, showcasing its use in radiopaque compounds with anesthetic, hypnotic, and analgesic effects (Mittelstaedt & Jenkins, 1950).
Synthesis of Antibacterial Compounds : Xuemei et al. (2014) utilized ethyl 4-fluorobenzoate in the synthesis of a new trizolo[3,4-b][1,3,4]thiadiazole compound with anti-Mycobacterium tuberculosis activity (Xuemei, Ziqiang, Zhiheng, Chunling, & Xiaoguang, 2014).
Liquid Crystal Materials : Yu et al. (2007) studied the effect of lateral fluoro substituents on chiral liquid crystal materials derived from ethyl 4-fluorobenzoate (Yu, Chang, & Wu, 2007).
Quinoline Derivatives Synthesis : Aleksanyan and Hambardzumyan (2013) investigated reactions of chloro-methylquinolines with aminobenzoic acids and ethyl 4-aminobenzoate to obtain new quinoline derivatives, demonstrating the utility of ethyl 4-fluorobenzoate in synthesizing fluorophores and potential antioxidants (Aleksanyan & Hambardzumyan, 2013).
Crystal Structure Analysis : Faizi et al. (2016) analyzed the crystal structure of a compound derived from a reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, highlighting the application in structural chemistry (Faizi, Ahmad, & Golenya, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPRJGKLMUDRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060006 | |
Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-fluorobenzoate | |
CAS RN |
451-46-7 | |
Record name | Ethyl 4-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451467 | |
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Record name | Ethyl 4-fluorobenzoate | |
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Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
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Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
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Record name | Ethyl 4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.542 | |
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Record name | Ethyl 4-fluorobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X65353N8G | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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